molecular formula C19H18N2O2 B12745081 4-Pyridinecarboxamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- CAS No. 138112-92-2

4-Pyridinecarboxamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)-

Cat. No.: B12745081
CAS No.: 138112-92-2
M. Wt: 306.4 g/mol
InChI Key: UJLJEBBDJYELRM-UHFFFAOYSA-N
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Description

4-Pyridinecarboxamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- is a chemical compound known for its unique structure and properties It is characterized by the presence of a pyridinecarboxamide group attached to a naphthalenyl ethyl moiety, which includes a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyridinecarboxamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- typically involves the reaction of 4-pyridinecarboxylic acid with 2-(7-methoxy-1-naphthalenyl)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Pyridinecarboxamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The naphthalenyl moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Electrophiles such as bromine (Br2) or nitronium ion (NO2+) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 4-Pyridinecarboxamide, N-(2-(7-hydroxy-1-naphthalenyl)ethyl)-.

    Reduction: Formation of 4-Piperidinecarboxamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)-.

    Substitution: Formation of various substituted naphthalenyl derivatives.

Scientific Research Applications

4-Pyridinecarboxamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-Pyridinecarboxamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The methoxy and naphthalenyl groups contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Pyridinecarboxamide, N-(2-(7-hydroxy-1-naphthalenyl)ethyl)-: Similar structure but with a hydroxyl group instead of a methoxy group.

    4-Piperidinecarboxamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)-: Similar structure but with a reduced pyridine ring.

    2-Pyridinecarboxamide, 4-hydroxy-N-(2-methyl-1-naphthalenyl)-: Similar structure but with a different substitution pattern on the naphthalenyl moiety.

Uniqueness

4-Pyridinecarboxamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- is unique due to the presence of both the methoxy group and the naphthalenyl ethyl moiety, which confer specific chemical and biological properties

Properties

CAS No.

138112-92-2

Molecular Formula

C19H18N2O2

Molecular Weight

306.4 g/mol

IUPAC Name

N-[2-(7-methoxynaphthalen-1-yl)ethyl]pyridine-4-carboxamide

InChI

InChI=1S/C19H18N2O2/c1-23-17-6-5-14-3-2-4-15(18(14)13-17)9-12-21-19(22)16-7-10-20-11-8-16/h2-8,10-11,13H,9,12H2,1H3,(H,21,22)

InChI Key

UJLJEBBDJYELRM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CC=C2CCNC(=O)C3=CC=NC=C3)C=C1

Origin of Product

United States

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